molecular formula C10H11N3O B15256338 6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

Cat. No.: B15256338
M. Wt: 189.21 g/mol
InChI Key: UWCSVURXCHAGTD-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6 and a methyl group at position 3. The cyclopropyl group likely improves metabolic stability, while the methyl group may modulate steric and electronic properties for target binding .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

InChI

InChI=1S/C10H11N3O/c1-5-9-7(11)4-8(6-2-3-6)12-10(9)14-13-5/h4,6H,2-3H2,1H3,(H2,11,12)

InChI Key

UWCSVURXCHAGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid with amines under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by treatment with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazolo-pyridine derivatives.

Scientific Research Applications

6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Key Analogs
Compound CAS Number Molecular Formula Molecular Weight Purity (%)
This compound N/A Likely C10H11N3O ~189.22 N/A
2-(4-Bromophenyl)-2-oxoethyl ester 1795506-99-8 C19H15BrN2O4 415.24 95 (inferred)
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 1242267-90-8 C10H9F3N4 254.21 N/A

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